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Compound of Interest

Compound Name: 4-lodopicolinonitrile

Cat. No.: B133930

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on 3-fluoro-4-
iodopyridine-2-carbonitrile, a halogenated pyridine derivative of interest in medicinal chemistry
and organic synthesis. This document outlines the synthetic protocol for its preparation and
summarizes its key physical and chemical properties. While exhaustive, publicly available
spectroscopic data is limited, this guide presents expected spectroscopic characteristics based
on the compound's structure.

Spectroscopic Data

Precise, experimentally determined spectroscopic data for 3-fluoro-4-iodopyridine-2-carbonitrile
is not readily available in public databases. The following tables summarize the expected
spectroscopic characteristics based on the compound's structure and data for analogous
compounds. These values should be considered predictive and require experimental
verification.

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data
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Nucleus Predicted Chemical Predicted Predicted Coupling
Shift (6, ppm) Multiplicity Constants (J, Hz)

H

H-5 7.8-8.2 d ~8-10

H-6 8.4-8.8 d ~4-6

1C

C-2 115-120 S -

C-3 155 - 165 d 1JCF = 240-260

C-14 90 - 100 S -

C-5 130 - 140 S -

C-6 150 - 160 d 3JCF = 5-10

CN 114 -118 S -

19F

F-3 -110 to -130 d 3JFH = 4-6

Table 2: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy Data

Spectroscopic Technique Feature Expected Value

Mass Spectrometry

Molecular lon (M*) m/z 248

Key Fragments

[M-1]* (m/z 121), [M-CN]* (m/z
222)

Infrared Spectroscopy

C=N stretch 2220 - 2240 cm™!

C-F stretch

1000 - 1400 cm™t

Aromatic C=C/C=N stretch 1400 - 1600 cm—?

Experimental Protocols
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The following section details the synthetic procedure for 3-fluoro-4-iodopyridine-2-carbonitrile.

Synthesis of 3-Fluoro-4-iodopyridine-2-carbonitrile

Materials:

3-Fluoropyridine-2-carbonitrile

» Diisopropylamine

e n-Butyllithium (n-BuLi)

 lodine (I2)

o Tetrahydrofuran (THF), anhydrous
e Dichloromethane (CH2Cl2)

o Deionized water (H20)

e Anhydrous sodium sulfate (Na2S0a4)
o Ethyl acetate

e Hexane

 Silica gel

Procedure:

e Preparation of Lithium Diisopropylamide (LDA): In a dry reaction flask under an inert
atmosphere, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution
to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.2 equivalents) dropwise
to the stirred solution. After the addition is complete, warm the mixture to 0 °C in an ice water
bath and stir for 30 minutes before cooling back down to -78 °C.

o Deprotonation: In a separate dry reaction flask, dissolve 3-fluoropyridine-2-carbonitrile (1.0
equivalent) in anhydrous THF and cool to -78 °C.
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» Reaction with LDA: Slowly add the freshly prepared LDA solution from step 1 to the solution
of 3-fluoropyridine-2-carbonitrile while maintaining the temperature at -78 °C. The solution is
expected to turn a dark color. Stir the reaction mixture at this temperature for 1 hour.

 lodination: Add a solution of iodine (1.1 equivalents) in THF to the reaction mixture at -78 °C.
Stir for an additional hour at this temperature.

e Quenching and Extraction: Quench the reaction by slowly adding deionized water. Allow the
mixture to warm to room temperature. Separate the organic and aqueous layers. Extract the
aqueous layer with dichloromethane (2 x 50 mL).

e Drying and Concentration: Combine the organic layers and dry over anhydrous sodium
sulfate. Filter the solution and concentrate under reduced pressure to obtain the crude
product.

 Purification: Purify the crude product by silica gel column chromatography, eluting with a
gradient of ethyl acetate in hexane (e.g., 0-20% ethyl acetate). Combine the fractions
containing the desired product and remove the solvent under reduced pressure to yield 3-
fluoro-4-iodopyridine-2-carbonitrile as a solid.

Visualizations

The following diagram illustrates the general workflow for the synthesis and purification of 3-
fluoro-4-iodopyridine-2-carbonitrile.
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Caption: Experimental workflow for the synthesis and characterization.

 To cite this document: BenchChem. [In-Depth Technical Guide: 3-Fluoro-4-iodopyridine-2-
carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b133930#spectroscopic-data-for-3-fluoro-4-
iodopyridine-2-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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